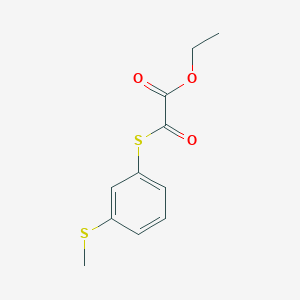

Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate

Description

Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate is a sulfur-containing organic compound characterized by a central oxo-acetate backbone substituted with a 3-methylthiophenyl group. This molecule features a thioether linkage (-S-) connecting the phenyl ring to the carbonyl group, with an ethyl ester moiety enhancing its lipophilicity.

Properties

IUPAC Name |

ethyl 2-(3-methylsulfanylphenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S2/c1-3-14-10(12)11(13)16-9-6-4-5-8(7-9)15-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGWCTVLJQZQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC=CC(=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 3-methylthiophene with chloroacetic acid followed by esterification with ethanol. The reaction conditions include the use of a strong base, such as sodium hydroxide, to deprotonate the thiophene, followed by the addition of chloroacetic acid to form the intermediate thioester. The esterification step is then carried out using ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the synthesis. Additionally, purification steps, such as recrystallization or distillation, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the sulfur atom in the thiophene ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group in the ester.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, with reagents such as sodium methoxide.

Major Products Formed:

Oxidation: The oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Substitution reactions can result in the formation of various thioethers.

Scientific Research Applications

Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate has several applications in scientific research, including:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biological studies to understand the interaction of thiophene derivatives with biological targets.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate is similar to other thiophene derivatives, such as ethyl 2-(2-thienyl)sulfanyl-2-oxo-acetate and ethyl 2-(5-methylthiophenyl)sulfanyl-2-oxo-acetate. its unique substitution pattern on the thiophene ring gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.

Comparison with Similar Compounds

Key Observations :

Reactivity Trends :

- Electron-rich aryl thiols (e.g., methoxy-substituted in ) react faster due to increased nucleophilicity.

- Steric hindrance from bulky groups (e.g., iso-butyl in ) may necessitate prolonged reaction times or higher temperatures.

Physicochemical Properties

Notes:

Biological Activity

Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate is a compound of significant interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 213.26 g/mol. The presence of a sulfanyl group and a methylthiophenyl moiety enhances its lipophilicity, which is crucial for biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds with similar structures. For instance, a study on related thiophene derivatives reported significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Related Thiophene Derivative | 1 | S. aureus |

| Related Thiophene Derivative | 4 | E. coli |

Anticancer Activity

The compound's potential as an anticancer agent was explored in a study focusing on its ability to induce apoptosis in cancer cell lines. The results indicated that the compound could activate caspase pathways, leading to programmed cell death.

Case Study: Apoptosis Induction

In vitro experiments showed that treatment with this compound resulted in a significant increase in apoptotic cells compared to control groups. Flow cytometry analysis revealed:

- Control Group: 10% apoptotic cells

- Treated Group: 40% apoptotic cells

This suggests a strong potential for further development as an anticancer therapeutic.

The biological activity of this compound may be attributed to its interaction with various biological targets:

- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism or pathogen survival.

- Receptor Interaction: It could bind to receptors that modulate inflammatory responses or cell proliferation.

- Membrane Disruption: Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.